molecular formula C5H14ClNS B6216419 3-amino-2,2-dimethylpropane-1-thiol hydrochloride CAS No. 2742654-12-0

3-amino-2,2-dimethylpropane-1-thiol hydrochloride

Cat. No.: B6216419
CAS No.: 2742654-12-0
M. Wt: 155.7
InChI Key:
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Description

3-amino-2,2-dimethylpropane-1-thiol hydrochloride is an organic compound that features an amino group, a thiol group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride typically involves the reaction of 3-amino-2,2-dimethylpropane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Types of Reactions:

    Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted amino and thiol derivatives.

Scientific Research Applications

3-amino-2,2-dimethylpropane-1-thiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include redox reactions and enzyme inhibition.

Comparison with Similar Compounds

  • 3-amino-2,2-dimethyl-1-propanol
  • 1-amino-2-methylpropane-2-thiol

Comparison: 3-amino-2,2-dimethylpropane-1-thiol hydrochloride is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions. This dual functionality distinguishes it from similar compounds that may only contain one of these functional groups.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2,2-dimethylpropane-1-thiol hydrochloride involves the reaction of 2,2-dimethylpropane-1-thiol with ammonia gas in the presence of hydrochloric acid.", "Starting Materials": [ "2,2-dimethylpropane-1-thiol", "Ammonia gas", "Hydrochloric acid" ], "Reaction": [ "Add 2,2-dimethylpropane-1-thiol to a reaction flask", "Add hydrochloric acid to the reaction flask and stir the mixture", "Pass ammonia gas through the reaction mixture for several hours", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product and wash it with cold water", "Dry the product under vacuum to obtain 3-amino-2,2-dimethylpropane-1-thiol hydrochloride" ] }

CAS No.

2742654-12-0

Molecular Formula

C5H14ClNS

Molecular Weight

155.7

Purity

95

Origin of Product

United States

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